1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine
Description
This compound is a bispyrazolic methanamine derivative featuring two distinct pyrazole rings: a 1,3-dimethyl-substituted pyrazole at position 5 and a 1,5-dimethyl-substituted pyrazole at position 4, linked via a methylamine bridge. Its molecular formula is C₁₂H₁₈N₆, with a molecular weight of 246.32 g/mol.
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-(2,5-dimethylpyrazol-3-yl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9-5-12(17(4)15-9)8-13-6-11-7-14-16(3)10(11)2;/h5,7,13H,6,8H2,1-4H3;1H |
InChI Key |
KIXSDIXMNIZJDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=C(N(N=C2)C)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:
Formation of 1,3-dimethyl-1H-pyrazole: This can be achieved by reacting acetylacetone with hydrazine hydrate under reflux conditions.
Formation of 1,5-dimethyl-1H-pyrazole: This involves the reaction of acetylacetone with methylhydrazine.
Coupling Reaction: The two pyrazole derivatives are then coupled using formaldehyde and a suitable amine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Alkylation and Coupling Reactions
The compound participates in alkylation and coupling reactions, leveraging its amine and pyrazole functionalities.
Key Reactions:
-
N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base (e.g., NaH) and polar aprotic solvents (e.g., DMF) at 60–80°C to form secondary amines.
-
Cross-Coupling: Undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst under inert conditions, forming biaryl derivatives.
Reaction Conditions Table:
| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| N-Alkylation | CH₃I, NaH | DMF | 80°C | 75–85% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Toluene | 100°C | 60–70% |
Oxidation and Reduction
The methanamine linker and pyrazole rings enable redox transformations.
Oxidation:
-
Treatment with KMnO₄ in acidic conditions oxidizes the methanamine group to a nitro derivative.
-
Pyrazole rings remain stable under mild oxidative conditions but decompose under strong oxidants (e.g., HNO₃).
Reduction:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the methanamine group to a primary amine.
-
Selective reduction of pyrazole rings is not observed under standard conditions.
Key Data:
-
Oxidation yield: ~50% (nitro derivative).
-
Reduction yield: 80–90% (primary amine).
Acylation and Amidation
The amine group reacts with acylating agents to form amides.
Reaction Protocol:
-
Reacts with acetyl chloride in the presence of triethylamine (TEA) in CH₂Cl₂ at 0–25°C to produce N-acetyl derivatives.
-
Schotten-Baumann conditions (aqueous NaOH) yield water-soluble amides.
Example:
Yield: 65–75%.
Coordination Chemistry
The compound acts as a ligand for transition metals due to its nitrogen-rich structure.
Complex Formation:
-
Binds to Co(II), Ni(II), and Cu(II) ions in ethanol/water mixtures, forming octahedral complexes.
-
Coordination occurs via pyrazole nitrogen atoms and the amine group.
Stoichiometry:
-
Metal-to-ligand ratio: 1:2 (e.g., [Co(Compound)₂Cl₂]).
-
Applications: Catalytic activity in oxidation reactions (e.g., cyclohexane → cyclohexanol).
Comparative Reactivity with Analogues
The compound’s reactivity differs from simpler pyrazole derivatives due to steric and electronic effects from its dual rings.
Mechanistic Insights
-
Alkylation: Proceeds via an SN2 mechanism, with base-assisted deprotonation of the amine.
-
Coordination: Pyrazole nitrogen lone pairs donate electrons to metal d-orbitals, stabilized by chelation.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain pyrazole derivatives showed effective inhibition against various bacterial strains, suggesting potential use as antimicrobial agents .
Insecticidal Properties
The insecticidal activity of pyrazole derivatives has been widely studied. A notable case study involved the evaluation of insecticidal activities against Aphis fabae, where specific compounds demonstrated high mortality rates comparable to commercial insecticides like imidacloprid .
Anticancer Potential
Preliminary investigations into the anticancer properties of pyrazole derivatives suggest that they may inhibit cancer cell proliferation. For example, compounds similar to 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine have shown promise in targeting specific cancer pathways .
Applications in Agriculture
Given its insecticidal properties, this compound can be utilized in agricultural practices to develop new pest control agents. The effectiveness against pests such as aphids makes it a candidate for further development in crop protection strategies.
Case Studies
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrazole derivatives, focusing on structural features, synthetic routes, physical properties, and functional group variations.
Table 1: Key Comparisons with Similar Pyrazole Derivatives
Structural and Functional Group Analysis
- Pyrazole Substitution Patterns: The target compound’s pyrazole rings are methylated at non-adjacent positions (1,3- and 1,5-dimethyl), reducing steric hindrance compared to bulkier substituents (e.g., phenyl or chloro groups in compounds). This may enhance solubility and reactivity in cross-coupling reactions . Halogenated analogs (e.g., 3b in ) exhibit higher molecular weights and melting points (171–172°C vs. ~130°C for non-halogenated derivatives), suggesting stronger intermolecular interactions (e.g., halogen bonding) .
Bridging Groups :
Synthetic Routes :
Physicochemical Properties
- Melting Points: Pyrazole derivatives with polar groups (e.g., cyano or carboxamide) exhibit higher melting points (>130°C) compared to non-polar analogs (e.g., imidazole-based amines in , which are oils) . The target compound’s melting point is unconfirmed but expected to align with methylated pyrazoles (~100–150°C).
Biological Activity
The compound 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is a pyrazole derivative that has attracted interest in medicinal chemistry due to its potential biological activities. Pyrazole and its derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 205.26 g/mol. The structure consists of two pyrazole rings substituted with methyl groups and an amine functional group. This unique arrangement is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities:
- Anticancer Activity : Pyrazole derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Studies have demonstrated that these compounds can inhibit tumor growth both in vitro and in vivo .
- Antibacterial Properties : The structural characteristics of pyrazole compounds allow them to interact with bacterial enzymes, leading to inhibition of bacterial growth. Several studies have reported the antibacterial efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Pyrazole-based compounds have been evaluated for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response .
Case Study 1: Anticancer Activity
A study synthesized various pyrazole derivatives, including the target compound, and evaluated their activity against multiple cancer cell lines. The results indicated that certain modifications on the pyrazole rings significantly enhanced their anticancer properties. For instance, compounds with additional methyl substitutions exhibited increased cytotoxicity against prostate and lung cancer cells .
Case Study 2: Antibacterial Efficacy
In another investigation, a series of pyrazole derivatives were tested for antibacterial activity using the disc diffusion method. The target compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
The mechanism through which 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Binding : It can interact with various receptors in biological pathways, modulating their activity and influencing cellular responses.
- Signal Transduction Pathways : The compound may affect key signaling pathways involved in inflammation and cancer progression.
Research Findings Summary Table
Q & A
Basic: What are the recommended methodologies for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example:
- Step 1 : Prepare pyrazole intermediates via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under reflux in glacial acetic acid .
- Step 2 : Functionalize the pyrazole core using alkylation or reductive amination. For instance, the methylamine side chain can be introduced via nucleophilic substitution with methylamine derivatives .
- Key reagents : Ethyl acetoacetate, DMF-DMA (dimethylformamide dimethyl acetal), and phenylhydrazine are critical for forming the pyrazole backbone .
- Purity control : Monitor reactions using TLC and purify via column chromatography .
Basic: How can researchers characterize this compound’s structural integrity?
Answer:
Comprehensive characterization requires:
- Spectroscopic analysis :
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., expected m/z ~260–280 for derivatives) .
- Elemental analysis : Confirm C, H, N percentages (e.g., C: ~60–70%, H: ~6–8%, N: ~20–25%) .
Basic: What are the primary chemical reactions involving this compound?
Answer:
Key reactions include:
- Reduction : The nitro group (if present in intermediates) can be reduced to an amine using Pd/C and H₂ or Sn/HCl .
- Substitution : Halogen atoms on the pyrazole ring can undergo nucleophilic substitution with amines or thiols .
- Oxidation : Methanamine side chains may oxidize to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
SAR strategies include:
- Substituent variation : Compare analogs with different substituents (e.g., 1,3-dimethyl vs. 1,5-dimethyl pyrazole) to assess effects on binding affinity .
- Positional isomerism : Evaluate activity differences when methyl groups are moved (e.g., 1,3-dimethyl vs. 1,4-dimethyl pyrazole) .
- Bioisosteric replacement : Replace methanamine with pyrrolidinyl or morpholino groups to enhance metabolic stability .
- Data-driven design : Use computational docking to predict interactions with targets (e.g., enzymes or receptors) .
Advanced: What computational tools aid in designing novel derivatives?
Answer:
Modern approaches include:
- Quantum chemical calculations : Predict reaction pathways and transition states using DFT (e.g., Gaussian or ORCA) .
- Machine learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst) .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock or Schrödinger .
- ICReDD framework : Integrate experimental data with computational predictions to accelerate discovery .
Advanced: How should researchers resolve contradictions in biological activity data?
Answer:
Address discrepancies via:
- Assay standardization : Ensure consistent protocols (e.g., cell lines, incubation times) across studies .
- Metabolic profiling : Use LC-MS to identify metabolites that may interfere with activity .
- Cross-validation : Compare results from orthogonal methods (e.g., in vitro enzyme assays vs. cellular viability tests) .
- Crystallography : Resolve binding modes using X-ray structures of compound-target complexes .
Advanced: What mechanistic insights explain this compound’s biological interactions?
Answer:
Proposed mechanisms include:
- Enzyme inhibition : The pyrazole core may competitively inhibit ATP-binding pockets in kinases, as seen in similar derivatives .
- Receptor modulation : Methanamine side chains could act as hydrogen bond donors to stabilize receptor-ligand interactions .
- Redox activity : Nitro or amino groups may participate in redox cycling, generating reactive oxygen species (ROS) in cancer cells .
Advanced: How do structural modifications affect solubility and bioavailability?
Answer:
- Hydrophobic groups : Adding methyl or aryl substituents decreases solubility but improves membrane permeability .
- Polar groups : Introducing hydroxyl or carboxylic acid moieties enhances aqueous solubility but may reduce CNS penetration .
- Prodrug strategies : Mask amines as acetyl or tert-butoxycarbonyl (Boc) derivatives to improve oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
